N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide group attached to a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide typically involves the reaction of benzoyl chloride with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems can optimize the production process, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfone group plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide stands out due to its unique combination of a benzamide group and a sulfone-containing tetrahydrothiophene ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H15NO3S/c14-12(11-4-2-1-3-5-11)13-8-10-6-7-17(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |
InChI Key |
FVEXJHWDSKWZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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